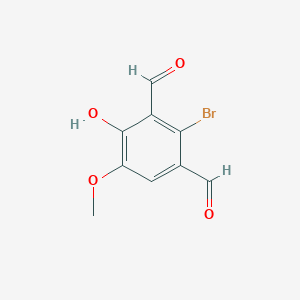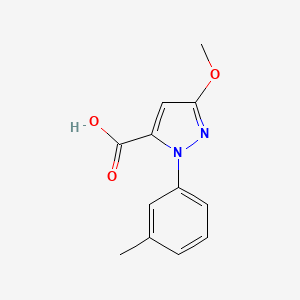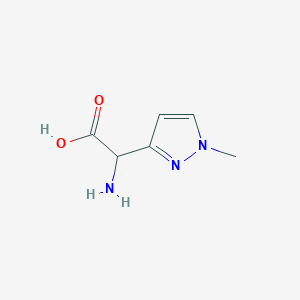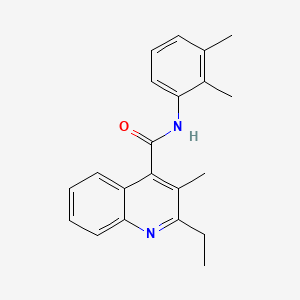
N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide is an organic compound with a complex structure that includes a quinoline core, substituted with ethyl and methyl groups, and a carboxamide functional group attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The resulting quinoline derivative is then subjected to further functionalization to introduce the ethyl and methyl groups at specific positions.
The final step involves the formation of the carboxamide group by reacting the substituted quinoline with 2,3-dimethylaniline in the presence of coupling agents such as carbodiimides or using direct amidation techniques under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, potentially leading to anticancer effects by inhibiting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-ethylquinoline-4-carboxamide
- N-(2,3-dimethylphenyl)-3-methylquinoline-4-carboxamide
- N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxylic acid
Uniqueness
N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide is unique due to the specific combination of substituents on the quinoline core, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both ethyl and methyl groups, along with the carboxamide functionality, provides a distinct set of characteristics that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H22N2O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N2O/c1-5-17-15(4)20(16-10-6-7-11-19(16)22-17)21(24)23-18-12-8-9-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,23,24) |
InChI Key |
XAWSRCLFGKUKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)C(=O)NC3=CC=CC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid](/img/structure/B12996053.png)


![2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12996073.png)
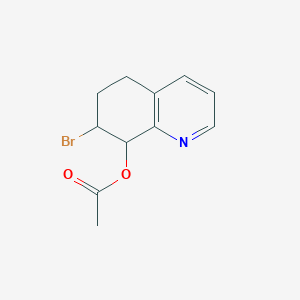
![2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B12996084.png)
![[2,2'-Bipyridine]-6-carboxamide](/img/structure/B12996089.png)
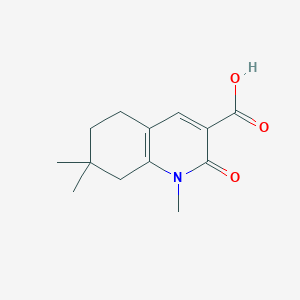
![Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12996098.png)
